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Fmoc-HomoSec(Mob)-OH

Cat. No.: B8231492
M. Wt: 524.5 g/mol
InChI Key: LVPVPBVHOQUKQZ-VWLOTQADSA-N
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Description

Significance of Selenoamino Acids in Chemical Biology and Protein Engineering

Selenoamino acids, such as selenocysteine (B57510) (Sec) and its homologue homoselenocysteine (HomoSec), are prized for their unique contributions to peptide and protein science. nih.gov Selenium, being in the same group as sulfur but with a lower pKa and higher nucleophilicity, imparts distinct redox properties to the molecules it is a part of. This makes selenoamino acids valuable for studying enzyme mechanisms, protein folding, and for introducing specific modifications into proteins. nih.gov The incorporation of these amino acids can enhance the reactivity and stability of proteins, opening up new avenues for the design of therapeutic peptides and engineered enzymes. nih.govmdpi.com Selenocysteine is even recognized as the 21st proteinogenic amino acid, highlighting its biological importance. mdpi.com

The Role of Orthogonal Protecting Group Strategies in Synthetic Peptide Chemistry

The synthesis of peptides is a meticulous process that relies on the precise control of reactive functional groups. nih.govresearchgate.net This is achieved through the use of protecting groups, which temporarily block certain parts of an amino acid to prevent unwanted side reactions during peptide chain elongation. researchgate.netiris-biotech.de The concept of orthogonality is crucial here; it means that different protecting groups can be removed under specific and distinct chemical conditions without affecting others. iris-biotech.de A widely used orthogonal strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. iris-biotech.deacs.org The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group and is removed by a base, typically piperidine (B6355638), while tert-butyl (tBu)-based groups protect side chains and are cleaved by acid, such as trifluoroacetic acid (TFA). iris-biotech.deacs.org This allows for the sequential and controlled assembly of amino acids into a peptide chain. researchgate.net

Conceptual Framework and Potential Utility of Nα-Fmoc-Se-((4-methoxybenzyl)homoselenocysteine)-OH as a Building Block

Fmoc-HomoSec(Mob)-OH is a strategically designed building block for use in Fmoc-based SPPS. chempep.com Its structure consists of a homoselenocysteine core, which is one methylene (B1212753) group longer than selenocysteine. The α-amino group is protected by the base-labile Fmoc group, making it compatible with the standard Fmoc SPPS workflow. nih.gov The selenium atom in the side chain is protected by a 4-methoxybenzyl (Mob) group. The Mob group provides stability to the reactive selenol during synthesis and can be removed under specific conditions, often involving strong acids or other specialized reagents. iris-biotech.desigmaaldrich.com This compound allows for the site-specific incorporation of homoselenocysteine into a peptide sequence, enabling researchers to explore the impact of this unique amino acid on peptide structure and function.

ComponentFunction
Homoselenocysteine (HomoSec) The core amino acid, providing the unique properties of selenium.
Nα-Fmoc group Protects the alpha-amino group during peptide coupling; removed by base.
Se-(4-methoxybenzyl) (Mob) group Protects the selenium side chain during synthesis; removed under specific deprotection conditions.

Overview of Current Challenges and Opportunities in HomoSec-Containing Peptide Synthesis

The synthesis of peptides containing homoselenocysteine, and selenoamino acids in general, presents both challenges and opportunities. A primary challenge is the potential for side reactions, such as oxidation of the selenium moiety. nih.gov The choice of protecting group for the selenium is therefore critical to prevent these unwanted reactions. Furthermore, the synthesis of long or complex peptides can be hampered by issues like aggregation and incomplete coupling reactions. mblintl.com

However, the successful incorporation of HomoSec opens up significant opportunities. These include the development of novel peptide therapeutics with enhanced stability or altered biological activity. Seleno-peptides are also valuable tools for studying protein structure and function through techniques like X-ray crystallography and NMR spectroscopy. The unique reactivity of the selenol group can be exploited for site-specific chemical modifications and ligations, such as native chemical ligation, a powerful method for constructing large proteins from smaller peptide fragments. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27NO5Se B8231492 Fmoc-HomoSec(Mob)-OH

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylselanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5Se/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPVPBVHOQUKQZ-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[Se]CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Nα Fmoc Se 4 Methoxybenzyl Homoselenocysteine Oh

Stereoselective Synthesis of the Homoselenocysteine Backbone

The creation of the homoselenocysteine backbone with a defined stereocenter is the foundational step in the synthesis. Homoselenocysteine is a non-canonical amino acid, differing from selenocysteine (B57510) by an additional methylene (B1212753) (-CH2-) group in its side chain. iris-biotech.de The primary challenge is to introduce the selenium atom while maintaining the chiral integrity of the L-configuration typical of natural amino acids. Two main strategies are employed: the derivatization of existing chiral amino acids and direct selenation methods designed to control the stereochemical outcome.

Derivatization Approaches from Precursor Amino Acids (e.g., Homoserine or Homocysteine Derivatives)

A common and effective strategy for synthesizing the homoselenocysteine backbone is to start from readily available, enantiomerically pure α-amino acids. L-homoserine and L-homocysteine are ideal precursors.

L-homoserine, an intermediate in the biosynthesis of methionine and threonine, serves as a versatile starting material. wikipedia.org The hydroxyl group of the homoserine side chain can be activated to create a good leaving group, which is then displaced by a selenium nucleophile. For instance, homoserine can be converted to O-succinyl homoserine, a biological precursor to methionine, which highlights the potential for activating the terminal hydroxyl group for nucleophilic substitution. wikipedia.orgresearchgate.net In a chemical synthesis context, the hydroxyl group can be tosylated or mesylated, followed by reaction with a selenium source like sodium hydrogen selenide (B1212193) (NaHSe) or benzyl (B1604629) selenol. The subsequent removal of any temporary selenium protecting group yields the homoselenocysteine backbone. This pathway leverages the existing stereocenter of L-homoserine, ensuring the retention of the desired configuration. Homoserine derivatives are known to be useful for the combinatorial synthesis of selenoethers. iris-biotech.de

Alternatively, the Arndt-Eistert reaction sequence can be used for chain elongation (homologation) of a protected selenocysteine derivative. This method involves converting the carboxylic acid of an N-protected selenocysteine into a diazoketone, followed by a Wolff rearrangement to yield a β-amino acid derivative, effectively inserting a methylene group into the backbone. researchgate.net This approach has been successfully applied to prepare β³-homoselenocysteine derivatives from selenocystine (B224153). researchgate.net

Direct Selenation Strategies for Chiral Induction

Direct selenation involves constructing the amino acid backbone while simultaneously introducing the selenium moiety and establishing the stereocenter. These methods often rely on asymmetric synthesis techniques to induce chirality.

One approach involves the use of chiral catalysts or auxiliaries. N-protected amino acid esters have been used as non-bonding sources of chirality to induce a helical conformation in macromolecular catalysts, demonstrating the principle of transferring chiral information. rsc.org In the context of C-H activation, mono-N-protected amino acids (MPAAs) themselves act as chiral ligands for palladium catalysts, enabling enantioselective C-C bond formation. researchgate.net This principle can be extended to C-Se bond formation, where a chiral ligand directs the addition of a selenium electrophile to a prochiral substrate.

Another strategy employs a "memory of chirality" approach, where a chiral non-racemic enolate is generated from an amino acid derivative. sciforum.net Even after the original stereocenter is temporarily destroyed by forming the planar enolate, the axial or planar chirality of the enolate-metal complex can direct an incoming electrophile (or in this case, a selenating agent) to one face of the molecule, regenerating the stereocenter with high fidelity. sciforum.net A convenient, racemization-free protocol for synthesizing N-protected amino diselenides involves using sodium borohydride-generated NaBH₂Se₃ as a selenating reagent on amino alkyl iodides. researchgate.net This method has been effectively used for the synthesis of N-protected L-selenocystine methyl ester, showcasing its utility in maintaining stereochemical integrity. researchgate.net

Installation of the Nα-Fmoc (9-Fluorenylmethoxycarbonyl) Protecting Group

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups. nih.gov Its installation onto the α-amino group of the newly synthesized homoselenocysteine backbone must be efficient and, critically, must not compromise the stereochemical purity of the amino acid.

Optimization of Fmoc Protection Conditions

The standard method for introducing the Fmoc group is the Schotten-Baumann reaction, where the amino acid reacts with an activated 9-fluorenylmethyl carbonate derivative in the presence of a base.

ReagentBaseSolvent SystemKey Features
Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)Sodium Bicarbonate or Sodium CarbonateWater/Dioxane or THFA traditional and effective reagent.
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)Sodium BicarbonateWater/DioxaneGenerally preferred over Fmoc-Cl as it leads to fewer side reactions and is easier to control.
Fmoc-Cl (ultrasound irradiation)None (neat conditions)NoneAn eco-friendly, catalyst-free method with short reaction times and high yields. scielo.br
Fmoc-OSu (one-pot from Cbz-protected amino acid)N/A (Catalytic Hydrogenation)MethanolAllows for direct conversion of an N-Cbz protected precursor to the N-Fmoc derivative. d-nb.info

The most common laboratory procedure involves dissolving the amino acid in a basic aqueous solution (e.g., using sodium bicarbonate) and adding Fmoc-OSu dissolved in an organic solvent like dioxane. The reaction is typically stirred at room temperature until completion. An alternative, greener approach utilizes ultrasound irradiation with Fmoc-Cl under solvent-free conditions, which has been shown to produce N-Fmoc derivatives in excellent yields with short reaction times. scielo.br

Se-Protection with the Mob (4-Methoxybenzyl) Group

The selenol (-SeH) side chain of selenocysteine and its homologs is highly nucleophilic and susceptible to oxidation, necessitating protection throughout peptide synthesis. The 4-methoxybenzyl (Mob) group is a widely used protecting group for this purpose. mdpi.com It offers stability to the basic conditions of Fmoc deprotection while being readily removable with strong acids, making it orthogonal to the Fmoc/tBu protection strategy. mdpi.com

The installation of the Mob group is typically achieved via nucleophilic substitution. The free selenol of the Nα-Fmoc-homoselenocysteine is reacted with 4-methoxybenzyl chloride (Mob-Cl) or the corresponding bromide in the presence of a mild base to neutralize the generated HCl or HBr. The reaction is analogous to the protection of the thiol group in cysteine. The 4-methylbenzyl group, a close analog, is introduced by reacting the amino acid with α-bromo-p-xylene. thieme-connect.de

The Mob group is favored for several reasons:

Acid Lability: It is cleaved under conditions commonly used for final peptide deprotection and cleavage from the resin, such as strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers like triethylsilane (TES) and thioanisole (B89551) to prevent side reactions. researchgate.netnih.gov

Stability: It provides robust protection against the oxidative and basic conditions encountered during SPPS. The use of Mob protection can suppress side reactions like deselenation that are sometimes observed under basic conditions. nih.gov

Proven Utility: The building block Fmoc-Sec(Mob)-OH is commercially available and has been successfully used in the synthesis of selenopeptides, establishing it as a reliable choice. mdpi.combldpharm.com

The complete synthesis yields the target molecule, Nα-Fmoc-Se-(4-methoxybenzyl)homoselenocysteine-OH, a stable, enantiomerically pure building block ready for incorporation into complex peptide structures via solid-phase peptide synthesis.

Chemical Strategies for Se-Mob Bond Formation

The formation of the robust selenoether bond between the homoselenocysteine side chain and the 4-methoxybenzyl (Mob) protecting group is a critical step in the synthesis. The primary strategy involves the S-alkylation of a homoselenol nucleophile with a 4-methoxybenzyl halide.

Two common synthetic routes are employed:

Homologation followed by Selenation and Protection: A prevalent method for creating homoamino acids is the Arndt-Eistert homologation. idexlab.comresearchgate.net This procedure can be adapted to produce the homoselenocysteine backbone. For instance, a synthesis could start from an N-Fmoc protected cysteine derivative. The α-amino acid is first converted to an α-diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile to yield the homologated β-amino acid. A similar multi-step homologation can be envisioned to produce the γ-homoamino acid backbone. Following the formation of Fmoc-homoserine or a suitable precursor, the side-chain hydroxyl group is activated (e.g., by tosylation) and then displaced by a selenium nucleophile. The resulting selenol is then alkylated in situ.

Alkylation of a Homoselenocysteine Precursor: A more direct approach involves the generation of the Fmoc-homoselenocysteine selenol from a diselenide precursor. This route is analogous to the synthesis of the corresponding selenocysteine (Sec) derivatives. researchgate.netjst.go.jp The synthesis would commence with the reduction of the diselenide bond of bis-Fmoc-homoselenocystine using a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net The resulting highly reactive selenol is not isolated but is immediately treated with 4-methoxybenzyl chloride (Mob-Cl) in the presence of a base to form the desired Se-Mob selenoether bond. researchgate.netnih.gov The Nα-Fmoc group is typically introduced either before or after the side-chain protection step.

Assessment of Se-Mob Stability under Synthetic Conditions

The utility of Fmoc-HomoSec(Mob)-OH in Fmoc-based SPPS is critically dependent on the stability of the Se-Mob protecting group under the various conditions of the synthesis cycle. The Mob group is selected for its specific stability profile, which provides orthogonality with the base-labile Fmoc group and the acid-labile side-chain protecting groups of other amino acids (e.g., t-butyl). altabioscience.com

Stability to Basic Conditions: The Se-Mob bond is robust and stable under the mildly basic conditions required for the removal of the Nα-Fmoc group. chempep.com This is typically achieved by repeated treatments with a 20% solution of piperidine (B6355638) in DMF during each cycle of peptide elongation. altabioscience.com This stability is essential to prevent premature deprotection of the selenol side chain throughout the synthesis. However, for the analogous Sec(Mob) derivative, β-elimination of the protected selenol has been reported as a potential side reaction under these basic conditions, which could be a concern for the homo-analogue as well. researchgate.net

Lability to Acidic Conditions: The Se-Mob group is designed to be cleaved during the final deprotection and cleavage of the peptide from the solid-phase resin. This is typically accomplished using strong acidic cocktails, most commonly based on trifluoroacetic acid (TFA). altabioscience.com The cleavage of the Se-Mob bond is often facilitated by the addition of scavengers (e.g., triisopropylsilane (B1312306) (TIS), water) to the TFA cocktail to prevent side reactions caused by the released carbocations. sigmaaldrich.com

Specific Deprotection Reagents: For selective deprotection or under milder conditions, specific reagents can be employed. A mixture of TFA and 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) has been shown to effectively deprotect Sec(Mob)-containing peptides and would likely be effective for the HomoSec(Mob) analogue as well. jst.go.jp More aggressive conditions using reagents like trimethylsilyl (B98337) bromide (TMSBr) can also achieve cleavage. jst.go.jp

The following table summarizes the stability of the Se-Mob bond under typical SPPS conditions.

Condition / ReagentPurposeSe-Mob StabilityCitation
20% Piperidine in DMFFmoc group removalStable chempep.com
95% Trifluoroacetic Acid (TFA)Final cleavage/deprotectionLabile altabioscience.comsigmaaldrich.com
TFA / Scavengers (e.g., H₂O, TIS)Final cleavage/deprotectionLabile sigmaaldrich.com
TFA / DTNPSide-chain deprotectionLabile jst.go.jp
TMSBr / Thioanisole / m-cresolHarsh deprotectionLabile jst.go.jp

Purification and Characterization Methodologies for this compound Synthesized Intermediates

Rigorous purification and characterization are essential to ensure the quality of this compound and its synthetic intermediates, as impurities can compromise the integrity of the subsequent peptide synthesis.

Purification: Intermediates in the synthesis are typically purified using standard organic chemistry techniques such as crystallization or silica (B1680970) gel flash chromatography.

The final product, this compound, and any peptide fragments containing it are most commonly purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.net This technique separates the desired product from deletion sequences, incompletely deprotected species, and other side products based on hydrophobicity. A C18 column is frequently used with a gradient of an organic solvent (typically acetonitrile) in water, with a small amount of TFA (e.g., 0.1%) added to both solvents to improve peak shape and maintain a low pH.

Characterization: A combination of analytical techniques is used to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. Specific proton signals can be identified for the Fmoc group, the aromatic protons of the Mob group (typically appearing between δ 6.8–7.2 ppm), the methoxy (B1213986) group singlet, and the protons of the homoselenocysteine backbone.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is crucial for confirming the molecular weight of the compound with high accuracy. The characteristic isotopic pattern of selenium (with the most abundant isotope being ⁸⁰Se) provides a clear signature for selenium-containing molecules.

Chiral Analysis: To confirm that no racemization has occurred during the synthesis, chiral HPLC can be employed to determine the enantiomeric purity of the final product. researchgate.netrsc.org

The table below summarizes the key characterization data for this compound.

TechniquePurposeExpected ObservationsCitation
RP-HPLC Purity Assessment & PurificationSingle major peak with characteristic retention time. researchgate.net
¹H NMR Structural ConfirmationCharacteristic signals for Fmoc, Mob (aromatic, -OCH₃), and amino acid backbone protons.
¹³C NMR Structural ConfirmationResonances corresponding to all carbon atoms in the molecule. nih.gov
HRMS (ESI) Molecular Weight ConfirmationAccurate mass measurement matching the calculated molecular formula (C₂₇H₂₇NO₅Se). Observation of selenium's natural isotopic distribution.
Chiral HPLC Enantiomeric PuritySeparation of L- and D-enantiomers to confirm enantiomeric excess. researchgate.netrsc.org

Solid Phase Peptide Synthesis Spps Incorporating Fmoc Homosec Mob Oh

Protocol Development for Fmoc-HomoSec(Mob)-OH Coupling

Successful incorporation of this compound into a growing peptide chain hinges on the careful optimization of the coupling step. This involves selecting the appropriate reagents and conditions to drive the reaction to completion while preserving the integrity of the amino acid and the peptide sequence.

The choice of coupling reagents is critical for activating the carboxylic acid of this compound to facilitate amide bond formation. Due to the steric hindrance that can be associated with complex amino acid derivatives, robust activation methods are generally preferred. A commonly employed and efficient system involves the use of aminium-based coupling reagents.

Research findings indicate that a combination of a coupling agent and a base in a suitable solvent provides reliable results. For instance, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activator with DIPEA (N,N-Diisopropylethylamine) as the base in a solvent like DMF (N,N-Dimethylformamide) is an effective strategy for achieving efficient carboxylate activation. unifi.it

To ensure the coupling reaction goes to completion, especially when dealing with sterically demanding residues, extended reaction times of 2 to 4 hours may be necessary. The progress of the coupling reaction can be monitored qualitatively using methods like the Kaiser test to confirm the absence of free primary amines on the resin-bound peptide. The stability of the Mob protecting group on the selenol side chain must be maintained throughout the repetitive cycles of piperidine (B6355638) treatment used for Nα-Fmoc group removal in the SPPS workflow.

Table 1: Recommended Coupling Conditions for this compound

Parameter Recommendation Rationale Citation
Coupling Reagent HATU Provides efficient activation of the carboxylic acid. unifi.it
Base DIPEA Acts as a non-nucleophilic base to facilitate the reaction. unifi.it
Solvent DMF A standard polar aprotic solvent that effectively solubilizes reactants.
Reaction Time 2-4 hours Extended time helps overcome potential steric hindrance and ensures complete reaction.

| Monitoring | Kaiser Test | Allows for qualitative assessment of free amines to ensure coupling completion. | |

Several side reactions can compromise the integrity of the final peptide during SPPS. While information specifically detailing β-elimination and dehydroalanine (B155165) formation for homoselenocysteine is limited, the risk of racemization is a known challenge in peptide synthesis, particularly for cysteine and its analogs. sigmaaldrich.comnih.gov

Racemization can occur at the α-carbon of the amino acid being coupled. This is influenced by factors such as the activation method, base, and solvent polarity. nih.gov The use of urethane-based protecting groups like Fmoc is designed to suppress racemization during the activation and coupling steps. nih.gov However, for sensitive amino acids, coupling conditions must be carefully controlled. Performing the coupling with preformed symmetrical anhydrides or using activating agents like DIPCDI/HOBt or DIPCDI/Oxyma under neutral or slightly acidic conditions can minimize the risk of racemization. sigmaaldrich.com

Another potential side reaction for selenocysteine-containing peptides is deselenization, the unwanted removal of selenium from the side chain, which can be prompted by harsh chemical conditions. nih.gov The p-methoxybenzyl (Mob) protecting group offers stability against the basic conditions of Fmoc removal but is susceptible to strong acids, which are used in subsequent deprotection steps. nih.gov Careful selection of deprotection cocktails is therefore crucial.

Strategies for On-Resin Deprotection of the Mob Group

The removal of the Mob protecting group from the homoselenocysteine side chain is a critical step that can be performed either on-resin before cleavage or concurrently with global deprotection.

The Mob group on the selenocysteine (B57510) side chain can be selectively cleaved while the peptide remains attached to the solid support. This is particularly useful for strategies involving on-resin side-chain modifications or cyclizations. A mild and effective method for this selective deprotection involves the use of an electrophilic disulfide reagent in trifluoroacetic acid (TFA).

Specifically, a solution of 2,2′-dithiobis(5-nitropyridine) (DTNP) in TFA can directly and selectively deprotect Sec(Mob) residues. nih.govresearchgate.netscite.ai This reaction is notable because, for selenocysteine derivatives, it does not require the addition of a scavenger like thioanisole (B89551), which is necessary for the deprotection of the analogous Cys(Mob) residue. nih.govresearchgate.net The mechanism involves the removal of the Mob group and the formation of a mixed selenylsulfide with 5-nitropyridine (a Sec(5-Npys) residue), which can be useful for subsequent reactions or reduced to the free selenol. nih.gov

Table 2: Reagents for Selective On-Resin Deprotection of HomoSec(Mob)

Reagent Conditions Outcome Citation

This selectivity allows for orthogonal deprotection schemes where, for example, a Sec(Mob) residue can be deprotected in the presence of a Cys(Acm) or even a Cys(Mob) residue, enabling the specific formation of selenylsulfide bonds. nih.gov

Fmoc-SPPS concludes with a global deprotection step, where the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly based on TFA. The Mob group is acid-labile and is removed during this process. nih.govthieme-connect.de

To prevent side reactions involving the highly nucleophilic free selenol group generated upon deprotection, scavenger molecules are essential components of the cleavage cocktail. For selenocysteine-containing peptides, a standard cleavage cocktail of 95% TFA and 5% water can be supplemented with DTNP. nih.goviris-biotech.de A reported protocol for simultaneous cleavage and deprotection involves treating the peptide-resin with a mixture of 95% TFA, 5% water, and 0.4 M DTNP for 2 hours at room temperature. iris-biotech.de The presence of DTNP helps to control the state of the deprotected selenocysteine, mitigating potential side reactions like re-attachment to the resin or oxidation.

Challenges in the Synthesis of Long or Complex HomoSec-Containing Peptides

The synthesis of long or structurally complex peptides presents inherent challenges, which are often magnified when incorporating non-canonical amino acids like homoselenocysteine. biosynth.comopenaccessjournals.com

Purification of the final product also becomes more challenging with increasing peptide length. biosynth.comopenaccessjournals.com Longer peptides often have by-products with very similar physical properties, making chromatographic separation difficult. biosynth.com

Furthermore, the chemical synthesis of long selenopeptides can be cost-prohibitive due to the high price of the protected this compound building block, especially when multiple incorporations are required. nih.gov The stability of the Mob group, while sufficient for many syntheses, can also become a concern during the extended synthesis time required for very long peptides, potentially leading to premature deprotection and side reactions. bachem.com These challenges necessitate careful strategic planning, including the potential use of fragment condensation methods or native chemical ligation to assemble longer selenoproteins from smaller, more manageable peptide segments. nih.govbiosynth.com

Peptide Aggregation and Solubility Issues

A primary obstacle in the SPPS of long or complex peptide sequences is the tendency of the growing peptide chain to aggregate on the solid support. This phenomenon, driven by intermolecular hydrogen bonding between peptide backbones, can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and a difficult final purification. The introduction of bulky and hydrophobic residues can exacerbate this issue.

While specific studies focusing exclusively on the aggregation propensity of peptides containing this compound are limited, valuable insights can be drawn from research on selenocysteine-containing peptides and the influence of the 4-methoxybenzyl (Mob) protecting group. Selenopeptides, particularly homo-selenopeptides, have been noted for their propensity to self-assemble into organized structures, a characteristic that can translate to aggregation during SPPS. researchgate.netresearchgate.net The hydrophobicity of the Mob protecting group may also contribute to decreased solubility of the protected peptide chain in the solvents commonly used for SPPS, such as dimethylformamide (DMF). nih.gov

Strategies to Mitigate Aggregation and Solubility Problems:

To address these challenges, several strategies can be employed during the synthesis of peptides incorporating this compound:

Backbone Protection: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen of an amino acid can effectively disrupt the hydrogen bonding that leads to aggregation. peptide.com The incorporation of an Hmb or Dmb-protected amino acid every six to seven residues is often sufficient to prevent aggregation. peptide.com

Chaotropic Agents and Alternative Solvents: The addition of chaotropic salts like LiCl or KSCN to the synthesis solvents can help to disrupt secondary structures and improve peptide solubility. peptide.com Alternatively, switching to more polar solvents or solvent mixtures, such as N-methylpyrrolidone (NMP) or incorporating dimethyl sulfoxide (B87167) (DMSO), can enhance the solvation of the growing peptide chain. peptide.com

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at specific points in the peptide sequence can introduce a "kink" in the backbone, effectively disrupting the formation of stable secondary structures that lead to aggregation. peptide.com

Elevated Temperature: Performing coupling reactions at a higher temperature can help to disrupt aggregates and improve reaction kinetics. peptide.com

Table 1: Strategies to Counteract Aggregation in SPPS of HomoSec-containing Peptides

StrategyMechanism of ActionKey Considerations
Backbone Protection (Hmb/Dmb) Disrupts interchain hydrogen bonding by sterically hindering β-sheet formation. peptide.comCoupling to the N-protected amino acid can be sterically hindered. peptide.com
Chaotropic Salts (LiCl, KSCN) Interfere with non-covalent interactions, disrupting secondary structures. peptide.comMay require optimization of concentration to avoid side reactions.
Alternative Solvents (NMP, DMSO) Improve solvation of the protected peptide chain, reducing aggregation. peptide.comSolvent compatibility with the resin and reagents must be considered.
Pseudoproline Dipeptides Introduce a bend in the peptide backbone, disrupting regular secondary structures. peptide.comStrategic placement within the sequence is crucial for effectiveness.
Elevated Temperature Provides energy to overcome aggregation forces and can increase reaction rates. peptide.comMay increase the risk of side reactions or racemization.

Monitoring Reaction Completeness in HomoSec Incorporation

Ensuring the complete coupling of each amino acid is critical for the successful synthesis of the target peptide. Incomplete coupling leads to the formation of deletion sequences, which can be difficult to separate from the desired product. The coupling of bulky or sterically hindered amino acids, such as this compound, can be particularly challenging and requires careful monitoring. chempep.com Several qualitative and quantitative methods are available to assess the completeness of coupling reactions in SPPS.

Common Monitoring Techniques:

Kaiser Test (Ninhydrin Test): This is one of the most widely used qualitative tests for detecting the presence of free primary amines on the resin-bound peptide. peptide.comfiveable.me A positive result (an intense blue color) indicates an incomplete coupling reaction, as the N-terminal amine of the growing peptide chain has not been acylated. sigmaaldrich.com A negative result (yellow or colorless) signifies a successful coupling. It is important to note that the Kaiser test is not reliable for secondary amines, such as proline, and can give weak or misleading results for certain amino acids like serine and asparagine. sigmaaldrich.com

TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: This is another sensitive colorimetric test for primary amines and can be used as an alternative or complement to the Kaiser test. iris-biotech.de It produces a red coloration in the presence of free amines.

Fmoc-Release UV Monitoring: In automated peptide synthesizers, the progress of the synthesis is often monitored by measuring the UV absorbance of the piperidine-dibenzofulvene adduct released during the Fmoc deprotection step. iris-biotech.de A consistent and expected level of UV absorbance for each cycle suggests that the previous coupling and the current deprotection steps were successful. A significant drop in absorbance can indicate a failed coupling in the preceding step. This method provides a quantitative assessment of the synthesis efficiency at each cycle. rsc.org

Table 2: Comparison of Common Methods for Monitoring SPPS Coupling Reactions

Monitoring MethodPrincipleAdvantagesDisadvantages
Kaiser Test Colorimetric reaction of ninhydrin (B49086) with primary amines. peptide.comfiveable.meHigh sensitivity for primary amines; easy to perform. peptide.comNot reliable for secondary amines (e.g., Proline); can give false negatives with some amino acids. sigmaaldrich.com
TNBS Test Colorimetric reaction of TNBS with primary amines. iris-biotech.deHigh sensitivity; can be used for microscopic evaluation of single resin beads. iris-biotech.deLess commonly used than the Kaiser test.
Fmoc-Release UV Monitoring Spectrophotometric quantification of the Fmoc cleavage product. iris-biotech.deQuantitative; allows for real-time monitoring in automated synthesis; can indicate overall synthesis efficiency. iris-biotech.dersc.orgIndirectly monitors coupling by assuming successful deprotection; requires a UV detector integrated into the synthesizer.

Given the potential for steric hindrance from the HomoSec side chain and the Mob protecting group, it is advisable to employ one or more of these monitoring techniques when incorporating this compound. If an incomplete coupling is detected, a second coupling step (double coupling) with fresh reagents is recommended to ensure the reaction goes to completion. du.ac.in For particularly difficult couplings, the use of more potent coupling reagents such as HATU or PyBOP may be necessary. chempep.com

Solution Phase Synthesis and Fragment Ligation Strategies for Homosec Containing Peptides and Proteins

Native Chemical Ligation (NCL) Using HomoSec Residues

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the covalent linkage of two unprotected peptide fragments in aqueous solution to form a native peptide bond. wikipedia.org The classic reaction involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. wikipedia.orgmdpi.com The use of homoselenocysteine at the N-terminus of a peptide fragment represents a valuable extension of this methodology.

The mechanism of NCL proceeds in two main steps: a chemoselective transthio(seleno)esterification followed by a spontaneous intramolecular acyl transfer. wikipedia.orgethz.ch

Transthio(seleno)esterification: The reaction is initiated by a reversible nucleophilic attack of the side-chain selenol of the N-terminal HomoSec residue on the C-terminal thioester of the other peptide fragment. This step is highly chemoselective at neutral pH because the selenol (pKa ~5.2) is significantly more nucleophilic than the thiol of cysteine (pKa ~8.5) or other potential nucleophiles in the peptide chains. ethz.chuliege.be This initial attack forms a transient selenoester-linked intermediate. ethz.chcsic.es The reaction is typically catalyzed by thiol additives, which facilitate the reversible thiol(ate)-thioester exchange. wikipedia.org

Intramolecular S/Se-to-N Acyl Shift: The newly formed selenoester intermediate undergoes a rapid and irreversible intramolecular rearrangement. The free α-amino group of the HomoSec residue attacks the selenoester carbonyl carbon, leading to the formation of a stable, native amide bond at the ligation site. ethz.ch A key mechanistic distinction from cysteine-mediated NCL is the nature of the transition state during this acyl shift. While cysteine proceeds through a five-membered ring transition state, the additional methylene (B1212753) group in the HomoSec side chain necessitates a six-membered ring transition state. ethz.ch

The use of seleno-amino acids in ligation can offer kinetic advantages. Studies using selenoester peptides have shown that the initial transthioesterification step can be significantly faster than with traditional thioesters, allowing for the accumulation and direct observation of the ligation intermediate, which is often elusive in standard NCL reactions. csic.esacs.org

The ability to ligate peptides at HomoSec residues expands the toolkit for assembling large and complex proteins from smaller, more manageable synthetic fragments. ethz.chnih.gov The process begins with the synthesis of the required peptide segments, typically via Fmoc-based SPPS. researchgate.netsigmaaldrich.com For the N-terminal fragment, Fmoc-HomoSec(Mob)-OH is incorporated at the desired ligation site. For the C-terminal fragment, a thioester is generated at its C-terminus.

Following synthesis and purification, the unprotected peptide fragments are combined in an aqueous buffer at neutral pH to initiate the ligation reaction. ethz.ch The superior nucleophilicity of the homoselenocysteine selenol drives the efficient formation of the ligation product. This strategy has been successfully applied to the assembly of various peptide and protein targets. researchgate.net

A significant advantage of using HomoSec is the potential for subsequent chemical modification. After ligation, the selenium atom can be selectively removed (deselenization) to yield an α-aminobutyric acid residue at the ligation site, further diversifying the accessible protein structures. This contrasts with the desulfurization of cysteine, which yields alanine (B10760859). wikipedia.org

Table 1: Comparison of NCL at Cysteine vs. Homoselenocysteine
FeatureNCL at CysteineNCL at Homoselenocysteine
N-terminal ResidueCysteineHomoselenocysteine
NucleophileThiol (-SH)Selenol (-SeH)
Acyl Shift Transition State5-membered ring ethz.ch6-membered ring ethz.ch
Product of Desulfurization/DeselenizationAlanine wikipedia.orgα-Aminobutyric acid

Exploitation of HomoSec for Advanced Ligation Chemistries

The unique reactivity of selenium has spurred the development of advanced ligation strategies that offer significant improvements over traditional NCL, particularly in terms of reaction speed and efficiency.

A major advance in chemical protein synthesis is the use of peptide selenoesters as acyl donors in place of thioesters. This has led to the development of diselenide-selenoester ligation (DSL). nih.gov In this strategy, a peptide fragment with a C-terminal selenoester reacts with a peptide bearing an N-terminal selenocystine (B224153) (a dimer of selenocysteine (B57510), (Sec)2). nih.govunige.ch

The key advantage of DSL is its remarkable speed. The reaction proceeds rapidly in aqueous buffer without the need for any external thiol or phosphine (B1218219) additives, which are often required in traditional NCL and can lead to side reactions. nih.govunige.ch The aryl-selenoester directly attacks the diselenide bond to generate the reactive selenolate in situ, which then proceeds with the ligation. nih.gov Kinetic analyses have demonstrated that templated selenocystine-selenoester ligation can be up to 10 times faster than the equivalent templated NCL reaction at cysteine. unige.chrsc.org This accelerated rate is crucial for ligations performed at very low reactant concentrations. rsc.org While most research has focused on selenocysteine, the principles are directly applicable to its homolog, homoselenocysteine.

Table 2: Kinetic Comparison of Ligation Chemistries
Ligation MethodTypical Acyl DonorN-terminal NucleophileRelative Reaction RateAdditive Requirement
Native Chemical Ligation (NCL)Peptide ThioesterN-terminal CysteineStandardThiol catalyst (e.g., MPAA) wikipedia.org
Diselenide-Selenoester Ligation (DSL)Peptide SelenoesterN-terminal SelenocystineVery Fast (up to 10x faster) unige.chrsc.orgNone nih.gov

Expressed Protein Ligation (EPL) is a powerful semi-synthetic method that combines the advantages of recombinant protein expression with chemical peptide synthesis. researchgate.netnih.gov EPL extends NCL by using a recombinantly produced protein that has been engineered to have a C-terminal thioester. This protein fragment can then be ligated to a synthetic peptide containing an N-terminal cysteine. nih.gov

The use of selenocysteine, and by extension homoselenocysteine, in EPL provides a versatile platform for creating complex selenoproteins. nih.govnih.gov In a selenocysteine-mediated EPL, a synthetic peptide fragment containing an N-terminal HomoSec (prepared using this compound) is ligated to a large, recombinantly expressed protein thioester. ethz.chnih.gov This approach is particularly valuable for installing probes, post-translational modifications, or non-proteinogenic amino acids like HomoSec into specific sites within large proteins, a task that is challenging for purely recombinant methods. researchgate.net

Semi-Synthesis of Recombinant Proteins Incorporating HomoSec

Protein semi-synthesis refers to the assembly of a protein from a combination of synthetic and recombinant fragments. nih.govresearchgate.net EPL is a prime example of this strategy. The incorporation of HomoSec via semi-synthesis allows for precise, site-specific modification of large proteins, enabling detailed structure-function studies. ethz.chresearchgate.net

A typical workflow for the semi-synthesis of a HomoSec-containing protein involves:

Recombinant Fragment Production: The gene for the large protein fragment is cloned into an expression vector system (e.g., using intein technology) that facilitates the production of the protein with a C-terminal thioester. The protein is then expressed in a suitable host like E. coli and purified. nih.govnih.gov

Synthetic Peptide Synthesis: The smaller peptide fragment, containing the HomoSec residue at its N-terminus, is prepared via automated SPPS using the this compound building block. researchgate.net

Ligation and Purification: The two fragments are combined under NCL conditions. The HomoSec-mediated ligation proceeds to yield the full-length, semi-synthetic protein, which is then purified. nih.govnih.gov

This approach has been successfully used to prepare complex selenoproteins, such as the human selenoprotein M (SELENOM). nih.gov By combining a recombinantly expressed fragment with a synthetic seleno-peptide, researchers can access proteins that are otherwise difficult to produce and study, thereby opening new avenues for exploring the biological roles of selenium. nih.govnih.gov

Design, Engineering, and Functional Studies of Homosec Containing Peptides and Proteins

Rational Design of Peptides for Exploring HomoSec-Specific Reactivity

The rational design of peptides incorporating HomoSec allows for the systematic exploration of its impact on structure and function. This approach enables the fine-tuning of peptide properties for specific applications in catalysis and biomaterial science.

The introduction of a homoselenocysteine residue, which features an additional methylene (B1212753) group in its side chain compared to selenocysteine (B57510), can significantly influence the local and global conformation of a peptide. This structural perturbation arises from the increased length and flexibility of the side chain, altering the backbone dihedral angles and potentially stabilizing or destabilizing secondary structures like α-helices or β-sheets.

Studies on peptides with homologated amino acids have shown that such modifications can lead to distinct structural features. researchgate.net For instance, the replacement of a standard amino acid with a β³-amino acid analogue—which, like HomoSec, has an extended backbone—can result in unique side-chain orientations that may enhance recognition by other molecules, such as antibodies. researchgate.net The longer side chain of HomoSec provides greater conformational freedom, which can be critical for positioning the reactive selenol group optimally within a folded peptide structure for catalysis or binding.

The incorporation of HomoSec is a promising strategy for engineering peptides with enhanced catalytic functions, particularly for redox reactions. The selenol group in HomoSec is more acidic and a stronger nucleophile at physiological pH compared to the thiol group of its sulfur analogue, homocysteine. This heightened reactivity can be harnessed to design efficient peptide-based catalysts. Furthermore, peptides incorporating non-canonical amino acids often exhibit increased resistance to proteolytic degradation, which enhances their stability and prolongs their functional half-life in biological environments. researchgate.netnih.gov

Strategies for enhancing stability also include enforcing specific secondary structures. For example, techniques like hydrocarbon stapling can preserve α-helical conformations, which are crucial for the stability and binding affinity of many peptides. nih.gov By integrating HomoSec into such stabilized scaffolds, it is possible to create robust and highly active catalytic peptides suitable for harsh environments where natural enzymes might denature. nih.gov

Creation of Enzyme Active Site Mimics with HomoSec

The unique electronic and steric properties of HomoSec make it an excellent candidate for constructing synthetic mimics of enzyme active sites, especially those of selenoenzymes that catalyze redox reactions.

Many naturally occurring selenoenzymes, such as glutathione (B108866) peroxidase (GPx), are highly efficient antioxidants. mdpi.com The active site of GPx contains a selenocysteine residue that is crucial for its catalytic activity in reducing harmful peroxides. nih.govnih.gov The catalytic mechanism of GPx typically follows a "ping-pong" kinetic model involving the oxidation of the selenol (E-SeH) to a selenenic acid (E-SeOH) by a peroxide substrate. This intermediate is then reduced back in two steps by a thiol-containing cosubstrate like glutathione (GSH), regenerating the active enzyme. mdpi.comnih.gov

By strategically placing a HomoSec residue within a peptide scaffold, it is possible to create a functional mimic of the GPx active site. The peptide backbone serves to correctly position the HomoSec side chain and create a microenvironment that facilitates catalysis. Such synthetic selenoenzymes have demonstrated significant rate enhancements compared to small molecule mimics, underscoring the importance of the protein scaffold in catalysis. nih.gov

Table: Key Features of Glutathione Peroxidase (GPx) Mimicry

Feature Description Relevance to HomoSec Mimics
Catalytic Residue Selenocysteine (Sec) in native GPx. Homoselenocysteine (HomoSec) can be used as a functional replacement.
Reaction Mechanism Ping-pong mechanism involving oxidation and reduction of the selenium center. HomoSec mimics are designed to follow a similar catalytic cycle. nih.gov
Substrates Hydrogen peroxide (H₂O₂) or organic hydroperoxides, and glutathione (GSH). The mimics catalyze the reduction of peroxides using a thiol cosubstrate.

| Rate Enhancement | The enzyme scaffold dramatically increases the reaction rate. | Peptide backbones containing HomoSec provide a scaffold to enhance catalytic efficiency. nih.gov |

The choice between Cysteine (Cys), Selenocysteine (Sec), and Homoselenocysteine (HomoSec) in peptide design has profound functional consequences. The primary difference lies in the properties of the chalcogen atom (Sulfur vs. Selenium) and the length of the side chain. Selenium-containing amino acids are significantly more acidic than their sulfur counterparts. The pKa of the selenol group in Sec is around 5.2, while the thiol group in Cys has a pKa of approximately 8.5. This means that at a physiological pH of 7.4, the selenol is predominantly in its more reactive, deprotonated selenolate form (R-Se⁻), whereas the thiol is mostly protonated (R-SH).

This difference in acidity makes Sec and HomoSec more potent nucleophiles and more easily oxidized than Cys, rendering them superior catalysts for redox reactions like peroxide reduction. nih.gov While Sec is a highly efficient catalyst, the versatility of Cys allows it to function as a redox sensor in proteins like peroxiredoxins. nih.gov The additional methylene group in HomoSec compared to Sec adds another layer of distinction, affecting the positioning and reactivity of the selenol within the active site mimic. The deprotection of the 4-methoxybenzyl (Mob) group, used to protect the side chain during synthesis, also requires different conditions for selenium versus sulfur-containing amino acids, reflecting their distinct chemical reactivities. nih.gov

Development of HomoSec-Based Chemical Probes

Chemical probes are powerful tools used to study and manipulate protein function within their native cellular environment. mskcc.org By incorporating reactive or labeled amino acids like HomoSec into peptides, researchers can design probes to investigate specific biological questions. mskcc.orgrockefeller.edu

The high nucleophilicity of the HomoSec selenolate anion makes it an ideal functional group for creating activity-based probes. These probes can be designed to bind to a specific protein target, where the HomoSec residue can then form a covalent bond with an electrophilic site on the protein, allowing for specific labeling and identification. frontiersin.org For example, a peptide probe containing HomoSec could be used to map the landscape of reactive sites within the proteome. rockefeller.edu

Furthermore, the unique reactivity of selenium can be exploited to develop probes with distinct signaling outputs. Analogous to fluorescent probes that can discriminate between Cys, homocysteine, and glutathione based on subtle differences in their reactivity, HomoSec-based probes could be engineered for highly selective detection of specific cellular analytes or enzyme activities. nih.gov These tools are invaluable for dissecting complex biological pathways and identifying new targets for therapeutic intervention. biorxiv.org

Site-Specific Incorporation for Structural or Mechanistic Probing

The replacement of natural amino acids with HomoSec at specific sites within a peptide or protein allows for the introduction of a unique biophysical probe. The selenium atom is larger and more polarizable than sulfur, and the selenol side chain has a lower pKa and different redox potential compared to the thiol of cysteine. These characteristics, along with the availability of the ⁷⁷Se NMR-active nucleus, make HomoSec an insightful probe for investigating protein structure and enzyme mechanisms. rsc.org The site-specific incorporation of such unnatural amino acids can be achieved through chemical peptide synthesis or by engineering the cell's translational machinery. tocris.comfrontiersin.orgnih.gov

A significant application of this approach is in the study of metalloenzyme active sites. For instance, a peptide containing homoselenocysteine was used to probe the reaction mechanism of Peptidylglycine monooxygenase (PHM), a copper-dependent enzyme crucial for the C-terminal amidation of many bioactive peptides. chemrxiv.org It was previously hypothesized that the reaction involves H-atom abstraction by a Cu(II)-superoxo intermediate at a single copper center (CuM), followed by long-range electron transfer from a second copper center (CuH) located 11 Å away. chemrxiv.org However, by synthesizing a substrate analog peptide, Ala-Ala-Phe-homoselenocysteine, and studying its interaction with PHM, researchers were able to gain new mechanistic insights. chemrxiv.org

Spectroscopic analysis of the enzyme-peptide complex provided direct evidence for a conformational change that brings the two copper centers closer together to form a binuclear copper site, challenging the long-range electron transfer model. chemrxiv.org The use of the homoselenocysteine-containing peptide was critical for trapping and visualizing this previously unobserved binuclear state. chemrxiv.org

Table 1: Spectroscopic Evidence for Binuclear Copper Site Formation in PHM Induced by HomoSec-Peptide

Spectroscopic Technique Observation with Ala-Ala-Phe-homoselenocysteine Peptide Interpretation
EXAFS (Se K-edge) Se-Cu site occupancy of ~1.8 The selenium atom of HomoSec bridges the two copper centers.
EXAFS (Cu K-edge) Cu-Se site occupancy of ~0.85 Confirms the bridging mode of binding from the copper's perspective.
UV/vis & EPR Formation of a novel mixed-valence Cu(I)/Cu(II) species The HomoSec peptide interacts directly with the copper centers to form a unique electronic structure, indicative of a binuclear site.

Data sourced from a 2024 study on Peptidylglycine monooxygenase. chemrxiv.org

This research exemplifies how peptides engineered with Fmoc-HomoSec(Mob)-OH can be powerful tools. By introducing HomoSec at a strategic position, it is possible to perturb the system in a controlled manner and use techniques like EXAFS and EPR to probe atomic-level details of enzyme-substrate interactions and catalytic mechanisms that would otherwise be inaccessible. chemrxiv.org

Applications in Bioconjugation and Chemical Labeling

The unique reactivity of the selenol side chain of homoselenocysteine makes it an excellent chemical handle for bioconjugation and the site-specific labeling of peptides and proteins. researchgate.net Bioconjugation involves the covalent attachment of molecules such as fluorophores, drugs, or polyethylene (B3416737) glycol (PEG) to a protein or peptide to modify its properties or track its location. creative-proteomics.comthermofisher.com The ability to perform these modifications at a specific site is crucial to preserve the biomolecule's function. nih.govrsc.org While cysteine is commonly used for this purpose, its natural abundance can lead to non-specific labeling. The rarity of selenium in proteins makes HomoSec an attractive alternative for highly selective modifications. researchgate.net

One powerful bioconjugation strategy that can utilize a HomoSec derivative is olefin metathesis. Researchers have demonstrated that Se-allyl homoselenocysteine can be incorporated into proteins as a surrogate for methionine. jsps.org The allyl group installed on the HomoSec side chain serves as a reactive handle for ruthenium-catalyzed olefin metathesis reactions. This allows for the efficient and specific attachment of a wide variety of functional probes in aqueous conditions. The selenium version, the allyl selenide (B1212193), was found to be an even more effective substrate than its sulfur analog (allyl sulfide) for this type of reaction. jsps.org

Another versatile application involves the conversion of a selenocysteine or its homolog into dehydroalanine (B155165) (Dha). Peptides containing phenylselenocysteine, incorporated using standard SPPS, can undergo chemoselective oxidation followed by elimination to generate a Dha residue at the desired position. researchgate.net Dha is a Michael acceptor and serves as an electrophilic handle that can react with various nucleophiles. This allows for the convergent synthesis of complex peptide conjugates, such as glycoproteins and lipoproteins, by reacting the Dha-containing peptide with the desired molecule. researchgate.net

Furthermore, the selenol of HomoSec can participate in native chemical ligation (NCL) and related reactions. In a process analogous to standard NCL, a peptide with an N-terminal selenocysteine or homoselenocysteine can react with another peptide that has a C-terminal thioester. acs.orgresearchgate.net This reaction, sometimes termed "selenoligation," proceeds through a selenoester intermediate that rearranges to form a native peptide bond, allowing for the synthesis of large proteins from smaller, chemically synthesized peptide fragments. researchgate.net

Table 2: Bioconjugation Strategies Utilizing Homoselenocysteine and its Derivatives

Strategy HomoSec Derivative Reaction Type Application
Olefin Metathesis Se-allyl homoselenocysteine Ruthenium-catalyzed cross-metathesis Site-specific attachment of various chemical probes. jsps.org
Dehydroalanine (Dha) Chemistry Phenylselenocysteine (as precursor) Oxidation and β-elimination Creates an electrophilic handle (Michael acceptor) for conjugation with nucleophiles. researchgate.net

| Selenoligation | N-terminal Homoselenocysteine | Nucleophilic attack on a C-terminal peptide thioester | Synthesis of large proteins via ligation of peptide fragments. researchgate.net |

These examples highlight the utility of incorporating HomoSec, via building blocks like this compound, to endow peptides and proteins with unique chemical reactivity for advanced applications in protein engineering and chemical biology.

Mechanistic Investigations of Homosec Reactivity in Biological Contexts Synthetic Analogs

Redox Chemistry and Selenol-Diselenide Exchange Mechanisms in HomoSec-Containing Systems

The redox behavior of selenocysteine (B57510) and its homolog, homoselenocysteine, is central to their function in biological and synthetic systems. The lower pKa and redox potential of the selenol group in comparison to the thiol group of cysteine are fundamental to their distinct reactivity. jst.go.jpresearchgate.net The selenol group's pKa is approximately 5.2, while the thiol group's pKa is around 8.3. jst.go.jp This means that at physiological pH, the selenol group is predominantly in its more nucleophilic selenolate anion form. jst.go.jp

Comparative Analysis of Thiol-Disulfide and Selenol-Diselenide Redox Potentials in Engineered Peptides

The redox potential of the selenol/diselenide couple is significantly lower than that of the thiol/disulfide couple, making selenols more easily oxidized and diselenide bonds more resistant to reduction. jst.go.jpethz.ch The standard reduction potential (E₀') for the diselenide bond in selenocysteine is approximately -381 mV, whereas for the disulfide bond in cysteine, it is around -180 mV to -220 mV. jst.go.jp This inherent difference in redox potential has been exploited in peptide engineering to create more stable structures. For instance, replacing cysteine with selenocysteine can lead to peptides with enhanced stability in reducing environments. jst.go.jpfrontiersin.org

This enhanced stability is not due to a higher bond dissociation energy; in fact, the Se-Se bond is weaker (172 kJ/mol) than the S-S bond (226 kJ/mol). jst.go.jprsc.org The stability arises from the lower redox potential, which makes the diselenide bond less prone to reduction by biological thiols like glutathione (B108866). jst.go.jpjst.go.jp

Table 1: Comparative Properties of Cysteine and Selenocysteine
PropertyCysteine (Thiol)Selenocysteine (Selenol)Reference
pKa of Side Chain~8.3~5.2 jst.go.jp
Standard Redox Potential (X₂/2XH)-180 to -220 mV-381 mV jst.go.jp
Bond Dissociation Energy (X-X)226 kJ/mol172 kJ/mol rsc.org

Kinetic and Thermodynamic Studies of Redox Cycling

Kinetic studies reveal that selenol/diselenide exchange reactions are dramatically faster than their thiol/disulfide counterparts. Symmetrical selenol/diselenide exchange reactions can be up to 10⁷-fold faster than analogous thiol/disulfide exchanges. nih.govcdnsciencepub.com This rapid exchange is attributed to the higher nucleophilicity of the selenolate anion, which is the predominant species at neutral pH. jst.go.jpnih.gov

The redox cycling of selenocysteine is a key feature of selenoenzymes like glutathione peroxidase. numberanalytics.comacs.org This cycle involves the oxidation of the selenol (-SeH) to a selenenic acid (-SeOH) by an oxidant (e.g., hydrogen peroxide), followed by reduction back to the selenol. numberanalytics.comacs.org The entire cycle is kinetically favored for selenium compared to sulfur. nih.gov The attack by the selenolate on a peroxide is faster, and the subsequent reduction of the resulting selenium-oxygen species is also more rapid than its sulfur analog. nih.gov

Studies using model compounds have quantified these differences. At pH 7, a selenolate was found to catalyze the reduction of a disulfide approximately 390-fold faster than a thiolate. nih.gov Furthermore, when a diselenide acts as the electrophile in an exchange reaction with a selenolate nucleophile, the reaction is about 10⁴-fold faster than with a corresponding disulfide electrophile. nih.gov These kinetic advantages underscore why nature employs the complex machinery for incorporating selenocysteine into redox-active proteins. d-nb.infonih.gov

Exploration of HomoSec in Protein Folding and Stability Pathways

The replacement of disulfide bonds with diselenide bonds has emerged as a valuable strategy for improving the oxidative folding of cysteine-rich peptides. nih.govacs.org The faster formation of diselenide bonds and their greater stability under reducing conditions can significantly enhance folding yields and guide the formation of the correct tertiary structure. jst.go.jpnih.govacs.org

While much of the research has focused on selenocysteine, the principles are applicable to homoselenocysteine. The additional methylene (B1212753) group in the HomoSec side chain can alter the bond angles and loop sizes in cyclic peptides, providing another tool for modulating peptide conformation and stability.

Mechanistic Studies of Post-Synthetic Modifications Involving HomoSec

Once incorporated into a peptide, the selenol side chain of homoselenocysteine is amenable to a variety of chemoselective modifications, offering pathways to introduce other functional groups or unsaturated residues.

Chemoselective Conversion of HomoSec to Dehydroalanine (B155165) (Dha)

A significant post-synthetic modification is the conversion of a selenocysteine or homoselenocysteine residue to dehydroalanine (Dha). researchgate.netmdpi.com This transformation is typically achieved through a two-step process: alkylation or arylation of the selenium atom followed by oxidative elimination. mdpi.commdpi.com The selenium is first converted to a selenide (B1212193), which is then oxidized, often with reagents like hydrogen peroxide or sodium periodate, to a selenoxide. mdpi.com This selenoxide intermediate readily undergoes a syn-β-elimination reaction, even under mild conditions, to yield the dehydroalanine residue and a selenenic acid. researchgate.netnih.gov

This method provides a robust route to install the synthetically useful dehydroalanine moiety into peptides, which can then serve as a Michael acceptor for further derivatization. rsc.orgrsc.org The facile nature of this elimination for selenoxides compared to sulfoxides makes selenocysteine and its homologs superior precursors for Dha formation in peptides. researchgate.net

Derivatization to Other Functional Groups

The high nucleophilicity of the selenol group makes it a target for various electrophilic reagents, allowing for its derivatization into other functional groups. nih.govresearchgate.net Beyond the conversion to Dha, the selenocysteine side chain can be chemoselectively alkylated or arylated. rsc.orgacs.org For instance, a copper-catalyzed arylation of selenocysteine with arylboronic acids has been developed, proceeding through an umpolung approach where an initially formed selenenylsulfide (Se-S) bond renders the selenium electrophilic. nih.govacs.org

These derivatized selenides exhibit different stabilities. Arylated selenocysteines, for example, have been shown to be more stable towards oxidative elimination compared to their alkylated counterparts. acs.org Furthermore, the selenide can be reduced to an alanine (B10760859) residue by catalytic hydrogenation, effectively removing the selenium and providing another route for peptide modification. rsc.org These diverse derivatization strategies highlight the versatility of incorporating (homo)selenocysteine into peptides for creating novel structures and functionalities. rsc.orgdntb.gov.ua

Advanced Analytical Characterization of Homosec Containing Peptides and Proteins

High-Resolution Mass Spectrometry for Sequence and Modification Verification

High-resolution mass spectrometry (HR-MS) is an indispensable tool for the primary structural characterization of HomoSec-containing peptides. biopharmaspec.com It provides a precise determination of the molecular weight of the intact peptide, which serves as an initial verification of a successful synthesis. drug-dev.com

For more detailed analysis, peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. sigmaaldrich.com This bottom-up approach involves the enzymatic digestion of the protein into smaller peptide fragments, which are then separated by HPLC and analyzed by the mass spectrometer. drug-dev.comsigmaaldrich.com The masses of the resulting peptides provide information about the amino acid sequence and can pinpoint the location of modifications. drug-dev.com

Tandem mass spectrometry (MS/MS) is crucial for sequencing the peptide fragments. drug-dev.com In this process, a specific peptide ion (precursor ion) is isolated and fragmented, typically through collision-induced dissociation (CID), to generate a series of product ions. drug-dev.com The resulting fragmentation pattern allows for the unambiguous determination of the amino acid sequence, confirming the incorporation of HomoSec at the desired position. This method is also highly effective for identifying and localizing post-translational modifications (PTMs), such as the oxidation of the selenium atom, a common modification for selenocysteine-containing peptides. biopharmaspec.comsigmaaldrich.com High-resolution instruments can observe the small mass changes associated with such modifications. drug-dev.com

Table 1: Common Mass Spectrometry Techniques for Peptide Characterization

Technique Application Information Provided
Intact Mass Analysis Verification of successful synthesis and overall molecular weight. Confirms the mass of the entire peptide, including modifications. drug-dev.com
Peptide Mapping (LC-MS) Sequence verification and identification of modification sites. Provides masses of proteolytic peptide fragments, covering the protein sequence. sigmaaldrich.com
Tandem MS (MS/MS) De novo sequencing and precise localization of modifications. Generates fragment ions to determine the specific amino acid sequence of a peptide. drug-dev.com
High-pH/Low-pH 2D LC-MS Separation of complex peptide mixtures. Increases the number of identified peptides by fractionating the sample before MS analysis. asm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structures of peptides and proteins in solution. rsc.org It provides detailed information on the conformation, dynamics, and interactions of HomoSec-containing peptides at the atomic level.

The selenium atom in HomoSec offers a unique spectroscopic handle for NMR studies. The 77Se isotope has a nuclear spin of 1/2 and is therefore NMR-active. researchgate.netnih.gov A key feature of 77Se NMR is its exceptionally wide chemical shift range, spanning over 3000 ppm, which makes it extremely sensitive to the local electronic environment. researchgate.nethuji.ac.il This sensitivity allows 77Se NMR to be a precise probe for changes in molecular structure, conformation, and redox state. researchgate.netnih.gov

77Se NMR can be used to investigate metal binding, ligand interactions, and conformational changes during protein folding or catalysis. nih.govacs.org Because selenium shares many physicochemical properties with sulfur, 77Se can act as an effective surrogate for the NMR-inactive sulfur nucleus, providing insights into the roles of cysteine and methionine residues in proteins. researchgate.netnih.gov

Table 2: Typical 77Se Chemical Shift Ranges

Selenium Compound Type Chemical Shift Range (ppm)
Selenols (RSeH) / Selenolates (RSe-) -200 to 100
Dialkyl Selenides (R-Se-R') 0 to 400
Selenenyl Sulfides (R-Se-S-R') 300 to 600
Dialkyl Diselenides (R-Se-Se-R') 250 to 500
Selenoxides (R2Se=O) 800 to 900
Selenones (R2SeO2) 1000 to 1100

Data adapted from general knowledge of 77Se NMR. huji.ac.il

The determination of a peptide's three-dimensional structure by NMR relies on a suite of multidimensional experiments. For HomoSec-containing peptides, standard 1D and 2D NMR techniques such as COSY, TOCSY, and NOESY are employed. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled through chemical bonds, typically over two or three bonds.

TOCSY (Total Correlation Spectroscopy) establishes correlations between all protons within a spin system, which is useful for identifying amino acid residue types. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (typically < 5 Å), providing the crucial distance restraints needed for calculating the 3D structure. rsc.orgresearchgate.net

The synthesis of peptides where cysteine is replaced by selenocysteine (B57510) allows for direct detection of diselenide bridge connectivity through three-bond 3J(1H, 77Se) couplings, which is a significant advantage over disulfide bond analysis. rsc.org Recent developments have introduced triple-resonance (1H–13C–77Se) NMR experiments, which leverage large one-bond scalar couplings to dramatically enhance the sensitivity of 77Se detection. acs.org

Table 3: Common Multidimensional NMR Experiments for Peptide Structure Determination

Experiment Abbreviation Information Obtained
Correlation Spectroscopy COSY Through-bond connectivity of protons (J-coupling). researchgate.net
Total Correlation Spectroscopy TOCSY Correlation of all protons within a single amino acid residue. researchgate.net
Nuclear Overhauser Effect Spectroscopy NOESY Through-space proximity of protons (<5 Å), providing distance restraints for structure calculation. researchgate.net
Heteronuclear Single Quantum Coherence HSQC Correlation between a proton and its directly attached heteronucleus (e.g., 13C, 15N).
Heteronuclear Multiple Bond Correlation HMBC Correlation between a proton and heteronuclei over multiple bonds (2-4 bonds). rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic peptides. biocompare.commoravek.com It is routinely used to assess the purity of the final product and to separate the target peptide from impurities generated during synthesis. patsnap.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. creative-proteomics.com In RP-HPLC, peptides are separated based on their hydrophobicity through differential interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. creative-proteomics.com A pure peptide should ideally elute as a single, sharp peak in the chromatogram. creative-proteomics.com The presence of additional peaks indicates impurities, such as deletion sequences, incompletely deprotected peptides, or byproducts from side reactions. creative-proteomics.com

HPLC is not only a tool for quality control but also a critical component of other analytical workflows. It is the separation technique coupled to mass spectrometry for peptide mapping and is used to fractionate complex peptide mixtures prior to further characterization. asm.orgnih.gov

Table 4: Typical RP-HPLC Parameters for Peptide Purity Analysis

Parameter Typical Setting/Value Purpose
Stationary Phase (Column) C18, C8 Separation based on hydrophobicity. C18 is standard for most peptides. creative-proteomics.com
Mobile Phase A 0.1% TFA in Water Aqueous solvent, ion-pairing agent (TFA) improves peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile Organic solvent to elute peptides from the column.
Gradient Increasing percentage of Mobile Phase B over time Elutes peptides with increasing hydrophobicity.
Detection Wavelength 214-220 nm Wavelength for detecting the peptide backbone (amide bond). creative-proteomics.com
Flow Rate 0.5 - 1.0 mL/min (Analytical) Controls the speed of separation.

Spectroscopic Techniques (e.g., Circular Dichroism) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for examining the secondary structure of peptides and proteins in solution. biorxiv.org The technique measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. biorxiv.org For peptides, the CD spectrum in the far-UV region (190-250 nm) is dominated by the amide bond chromophores and is highly dependent on the protein's secondary structure. biorxiv.orgnih.gov

Distinct CD spectra are characteristic of different types of secondary structures:

α-Helices show strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

β-Sheets exhibit a negative band around 218 nm and a positive band near 195 nm.

Random Coil or disordered structures typically have a strong negative band below 200 nm.

CD is valuable for confirming that a synthetic HomoSec-containing peptide has folded into its expected conformation. researchgate.netresearchgate.net It is also widely used to monitor conformational changes resulting from variations in experimental conditions, such as temperature or the binding of a ligand, and to assess the structural integrity of the peptide over time. biorxiv.orgnih.gov

Table 5: Characteristic Far-UV CD Signals for Protein Secondary Structures

Secondary Structure Wavelength of Maxima (λmax) Molar Ellipticity [θ]
α-Helix ~192 nm (positive), ~208 nm (negative), ~222 nm (negative) Strong
β-Sheet (Antiparallel) ~195 nm (positive), ~218 nm (negative) Moderate
Random Coil ~215 nm (positive, weak), ~198 nm (negative) Strong (at 198 nm)

Data represents typical values observed in protein CD spectroscopy. biorxiv.org

Future Research Directions and Translational Perspectives for Fmoc Homosec Mob Oh

Development of Novel Protecting Groups for HomoSec

The p-methoxybenzyl (Mob) group in Fmoc-HomoSec(Mob)-OH is a widely utilized protecting group for the selenol side chain, known for its relative stability and specific deprotection conditions. nih.gov However, the advancement of peptide and protein synthesis calls for an expanded toolbox of protecting groups with diverse orthogonalities and cleavage mechanisms.

Future research is directed towards developing novel protecting groups for the HomoSec side chain to overcome the limitations of current options. While benzyl-type protecting groups are common, their removal often requires harsh conditions like strong acids (TFMSA, TMSBr) or reagents like molecular iodine. nih.gov Gentler deprotection methods are being explored, but there is a clear need for a wider array of options. nih.gov

Key areas of development include:

Orthogonality: Creating protecting groups that can be removed under highly specific conditions without affecting other protecting groups on the peptide chain. This is crucial for the synthesis of complex peptides with multiple modifications.

Mild Cleavage Conditions: Designing groups that can be cleaved under mild, biocompatible conditions to prevent damage to the delicate peptide structure. For instance, groups removable by specific enzymes, light (photolabile groups), or bio-orthogonal chemical reactions are highly desirable.

Alternative Architectures: Moving beyond the prevalent benzyl-based motifs to explore entirely new chemical scaffolds. nih.gov Groups like the cyanoethyl group, which can be removed under basic conditions, offer a different deprotection strategy. mdpi.com Research into acetamidomethyl (Acm) and p-nitrobenzyl (pNb) groups has also shown promise, offering different deprotection vectors (e.g., reductive cleavage for pNb). researchgate.net

The development of such protecting groups would significantly enhance the efficiency and scope of solid-phase peptide synthesis (SPPS) involving homoselenocysteine.

Protecting Group TypeExample(s)Typical Deprotection ConditionsPotential Advantages for Future Development
Benzyl-based p-methoxybenzyl (Mob)Trifluoroacetic acid (TFA), TFMSA, TMSBr, I2Well-established chemistry, tunable stability via aromatic substitution. nih.gov
Alkyl-based Acetamidomethyl (Acm)Iodine (I2), Silver ions (Ag+)Stability to acidic conditions. researchgate.net
Cyano-based 2-CyanoethylBasic conditions (e.g., K2CO3/MeOH, DBU/DCM)Orthogonal to acid-labile groups. mdpi.com
Photolabile o-NitrobenzylUV LightSpatiotemporal control of deprotection.
Enzyme-cleavable PhenylacetamidePenicillin G AcylaseHigh specificity and mild, aqueous conditions.

Integration into Advanced Synthetic Biology Approaches for Protein Engineering

Synthetic biology aims to design and construct new biological parts, devices, and systems. plos.org The integration of non-canonical amino acids like HomoSec into proteins is a frontier in protein engineering, offering a way to introduce novel chemical functionalities. nih.govlongdom.org

The unique redox properties and higher nucleophilicity of the selenol group in HomoSec compared to the thiol group in its sulfur analogue, homocysteine, make it a powerful tool for protein engineering. nih.gov Future research will likely focus on:

Genetic Code Expansion: Developing and optimizing orthogonal translation systems (OTS) to enable the site-specific incorporation of this compound (or derivatives) into proteins in living cells. This involves engineering specific aminoacyl-tRNA synthetase/tRNA pairs that recognize HomoSec and a unique codon (e.g., the amber stop codon). This would allow for the production of selenoproteins with precisely placed HomoSec residues, moving beyond the limitations of natural selenocysteine (B57510) incorporation machinery. nih.gov

Engineered Biocatalysts: Utilizing HomoSec to create enzymes with enhanced or novel catalytic activities. The lower pKa and higher reactivity of the selenol can be exploited to improve catalytic efficiency in various reactions. nih.gov

Redox-Sensing Proteins: Designing proteins where the HomoSec residue acts as a sensitive redox switch. The selenium atom's sensitivity to oxidation can be used to create fluorescent or signaling proteins that report on the cellular redox environment with high fidelity.

Protein Folding and Stability: Investigating how the incorporation of HomoSec, which can form diselenide bonds, influences protein folding pathways, structure, and stability. Diselenide bonds have a different redox potential compared to disulfide bonds, offering a tunable way to control protein conformation. nih.gov

These synthetic biology approaches will pave the way for creating proteins with tailored functions for therapeutic, diagnostic, and industrial applications. uoregon.edu

Exploration of Unconventional Applications in Materials Science or Catalysis

The unique chemical nature of selenium opens up possibilities for using HomoSec-containing molecules in fields beyond biology.

In Materials Science: The incorporation of HomoSec into peptides and polymers could lead to the development of novel "smart" materials. Future research could explore:

Redox-Responsive Hydrogels: Creating hydrogels cross-linked by diselenide bonds formed from HomoSec residues. These materials could be designed to degrade or change their properties in response to specific redox stimuli, making them useful for drug delivery or tissue engineering applications.

Self-Healing Polymers: Designing polymers containing HomoSec that can self-heal through the dynamic formation and cleavage of diselenide bonds under specific conditions (e.g., exposure to light or mild oxidants/reductants).

Biomimetic Materials: Using the folding and self-assembly properties of HomoSec-containing peptides to create ordered nanostructures, such as nanowires or catalytic surfaces. nih.gov

In Catalysis: Organoselenium compounds are known to be effective catalysts in a variety of organic reactions. HomoSec, embedded within a peptide scaffold, could serve as a building block for novel catalysts. Research directions include:

Peptide-Based Catalysts: Developing short, synthetic peptides containing HomoSec that mimic the active sites of antioxidant selenoenzymes like glutathione (B108866) peroxidase. These "nanozymes" could have applications as catalysts in synthetic chemistry or as therapeutic agents.

Asymmetric Catalysis: Utilizing the defined three-dimensional structure of a peptide to create a chiral environment around the catalytically active HomoSec residue. This could enable the development of highly selective catalysts for asymmetric synthesis, a critical process in the pharmaceutical industry. The positioning of other amino acids can influence the catalytic microenvironment, enhancing selectivity and efficiency. youtube.com

Computational Chemistry Approaches for Predicting HomoSec Behavior and Reactivity

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the behavior of complex molecules. researchgate.net For HomoSec, these approaches can provide insights that are difficult to obtain through experiments alone.

Future computational studies will likely focus on:

Predicting Redox Potentials: Using quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), to accurately predict the redox potential of the selenol/diselenide couple in different peptide environments. This would aid in the rational design of redox-active peptides and proteins.

Modeling Catalytic Mechanisms: Employing QM/MM (Quantum Mechanics/Molecular Mechanics) methods to simulate enzymatic reactions involving HomoSec. This can elucidate detailed reaction pathways, identify transition states, and explain the origins of catalytic rate enhancement, guiding the design of new biocatalysts. nih.gov

Conformational Analysis: Running molecular dynamics (MD) simulations to study how the incorporation of HomoSec and the formation of diselenide bonds affect peptide and protein conformation, dynamics, and stability. This can help predict the structural consequences of substituting cysteine with homoselenocysteine.

Designing Novel Protecting Groups: Using computational methods to design new protecting groups for the HomoSec side chain. Modeling can predict the stability of the protected group and the feasibility of different cleavage reactions, accelerating the experimental development process.

These computational approaches will not only deepen the fundamental understanding of HomoSec's chemical properties but also provide a powerful predictive framework for its application in protein engineering, materials science, and catalysis. researchgate.net

Q & A

Q. What are the key synthetic routes for preparing Fmoc-HomoSec(Mob)-OH, and how do reaction conditions influence diastereoselectivity?

this compound synthesis typically involves diastereoselective amidomethylation of oxazolidinone precursors using Ti-enolate chemistry, as seen in analogous β²-homoamino acid preparations . Critical parameters include:

  • Temperature control : Lower temperatures (e.g., -78°C) enhance stereochemical outcomes by minimizing side reactions.
  • Chiral auxiliaries : Use of 3-acyl-4-isopropyl-5,5-diphenyloxazolidin-2-ones ensures >90% diastereoselectivity .
  • Protective group exchange : Post-synthesis, replace Cbz with Fmoc via NaOH-mediated hydrolysis to ensure compatibility with solid-phase peptide synthesis (SPPS) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data discrepancies be resolved?

Essential techniques include:

  • NMR : Confirm backbone stereochemistry (¹H and ¹³C) and Mob-group integrity (e.g., methoxybenzyl resonances at δ ~3.8 ppm for OCH₃) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • IR spectroscopy : Monitor carbonyl stretching (~1700 cm⁻¹) for Fmoc and carboxylic acid groups . Data contradictions : Cross-validate using orthogonal methods (e.g., HPLC purity vs. elemental analysis) and re-examine sample preparation for moisture or oxidation artifacts .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., TFA during deprotection) .
  • Storage : Store at -20°C under inert gas (Ar/N₂) to prevent oxidation or hydrolysis of the Mob group .

Advanced Research Questions

Q. How can researchers optimize SPPS protocols for peptides containing acid-labile HomoSec(Mob) residues?

  • Deprotection conditions : Use 0.5–1% TFA in DCM-TES (95:5) for 30 min at RT to cleave Mob groups while preserving tert-butyl or Trt-protected side chains .
  • Resin selection : 2-chlorotrityl resins minimize premature cleavage of acid-sensitive residues .
  • Monitoring : Track diselenide formation (common in Sec-containing peptides) via LC-MS and reduce with DTT post-cleavage if needed .

Q. What strategies mitigate racemization during this compound incorporation into peptide chains?

  • Coupling agents : Use HATU/DIPEA in DMF for rapid activation, reducing exposure to basic conditions that promote racemization .
  • Temperature : Perform couplings at 0–4°C to slow epimerization .
  • Real-time monitoring : Employ FTIR or inline UV spectroscopy to detect racemization byproducts .

Q. What methodological frameworks (e.g., FINER criteria) are applicable to designing hypothesis-driven studies with this compound?

Align research questions with FINER criteria :

  • Feasible : Ensure access to specialized SPPS equipment and chiral analysis tools .
  • Novel : Investigate understudied applications (e.g., redox-active peptides or selenoprotein mimics) .
  • Ethical : Adhere to institutional safety reviews for hazardous reagent use (e.g., TFA disposal protocols) .
  • Relevant : Link findings to broader goals like developing protease-resistant therapeutic peptides .

Methodological Pitfalls to Avoid

  • Overlooking Mob-group lability : Prolonged exposure to >1% TFA can lead to premature deprotection; optimize cleavage times via kinetic studies .
  • Inadequate characterization : Always perform elemental analysis alongside MS/NMR to confirm purity and stoichiometry .
  • Ignoring redox sensitivity : HomoSec(Mob)-OH and its peptides may oxidize during storage; add antioxidants (e.g., TCEP) to lyophilized samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.